molecular formula C17H17NO2 B14816280 ethyl 4-{[(E)-(2-methylphenyl)methylidene]amino}benzoate

ethyl 4-{[(E)-(2-methylphenyl)methylidene]amino}benzoate

Cat. No.: B14816280
M. Wt: 267.32 g/mol
InChI Key: YSFWAIXBCDTMRD-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methylbenzylidene)amino]benzoate is an organic compound with the molecular formula C17H17NO2. It is a Schiff base derived from the condensation of ethyl 4-aminobenzoate and 2-methylbenzaldehyde. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-methylbenzylidene)amino]benzoate typically involves the condensation reaction between ethyl 4-aminobenzoate and 2-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid or base to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of ethyl 4-[(2-methylbenzylidene)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methylbenzylidene)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(2-methylbenzylidene)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-methylbenzylidene)amino]benzoate involves its interaction with various molecular targets and pathways. The Schiff base structure allows it to form complexes with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-methylbenzylidene)amino]benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form metal complexes and its potential biological activities make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

ethyl 4-[(2-methylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C17H17NO2/c1-3-20-17(19)14-8-10-16(11-9-14)18-12-15-7-5-4-6-13(15)2/h4-12H,3H2,1-2H3

InChI Key

YSFWAIXBCDTMRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2C

Origin of Product

United States

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